

molecular weight of 3,5-Difluoro-4-methoxybenzylamine

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Compound of Interest

Compound Name:	3,5-Difluoro-4-methoxybenzylamine
Cat. No.:	B009059

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An In-Depth Technical Guide to **3,5-Difluoro-4-methoxybenzylamine**: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3,5-Difluoro-4-methoxybenzylamine**, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical validation, and strategic applications. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Core Molecular Profile and Physicochemical Properties

3,5-Difluoro-4-methoxybenzylamine (CAS No: 105969-16-2) is a substituted benzylamine derivative whose unique electronic and steric properties make it a valuable intermediate.[1][2] The presence of two fluorine atoms flanking a methoxy group on the aromatic ring significantly influences its reactivity and conformational behavior. The fluorine atoms act as weak ortho, para-directors in electrophilic aromatic substitution while increasing metabolic stability by blocking potential sites of oxidation. The methoxy group, an electron-donating substituent, modulates the basicity of the amine and influences the overall polarity of the molecule.

Below is the chemical structure of **3,5-Difluoro-4-methoxybenzylamine**.

Caption: Chemical Structure of **3,5-Difluoro-4-methoxybenzylamine**.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ F ₂ NO	[1] [2]
Molecular Weight	173.16 g/mol	[2]
Exact Mass	173.06522023 Da	[1]
CAS Number	105969-16-2	[1] [2]
Boiling Point	231.6 °C at 760 mmHg	[1]
Density	1.22 g/cm ³	[1]
Flash Point	93.9 °C	[1]
LogP	2.13	[1]
Storage Temperature	Room temperature, inert atmosphere, keep in dark place	[1]

Synthesis and Mechanistic Considerations: A Comparative Analysis

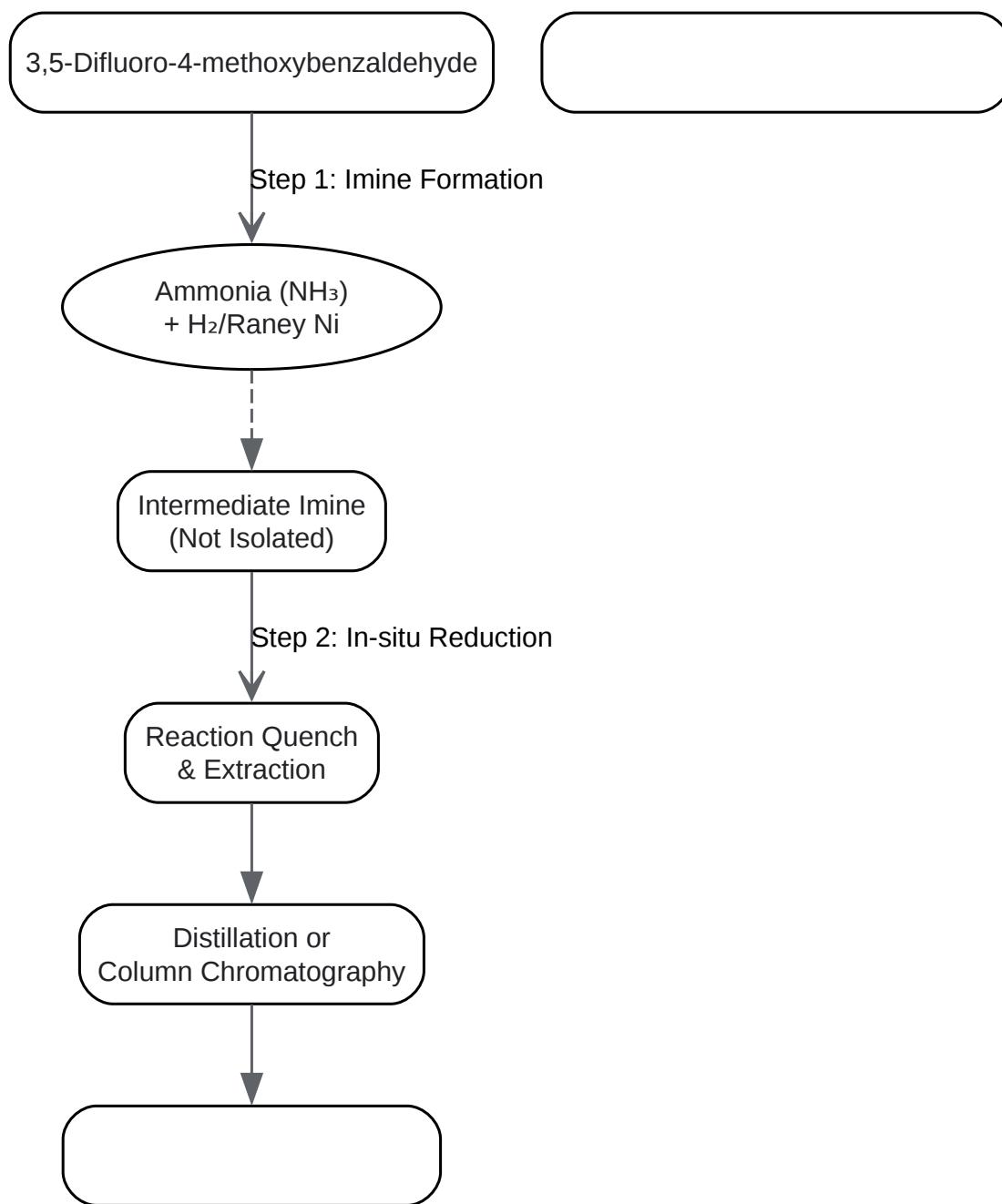
The synthesis of **3,5-Difluoro-4-methoxybenzylamine** can be approached through several distinct pathways. The choice of method often depends on the available starting materials, required scale, and purity specifications. Below, we analyze the most common routes, highlighting their mechanistic underpinnings and practical trade-offs.

Comparative Overview of Synthetic Routes

Method	Typical Yield	Purity	Scalability	Key Challenges
Reductive Amination	65–75%	>95%	Moderate	Requires high-pressure hydrogenation equipment.
Chlorination-Amination	72–85%	>99%	High	Involves handling hazardous reagents like POCl_3 . ^[3]
Grignard-Based Synthesis	60–70%	90–95%	Moderate	Requires strict low-temperature control to prevent Grignard reagent decomposition. ^[3]
Nitrile Reduction	50–60%	85–90%	Low	Inefficient synthesis of the required nitrile precursor. ^[3]

Featured Synthetic Pathway: Reductive Amination of 3,5-Difluoro-4-methoxybenzaldehyde

Reductive amination is a robust and widely used method for amine synthesis due to its high efficiency and relatively clean reaction profile. This pathway proceeds via the formation of an intermediate imine from the corresponding aldehyde and an ammonia source, which is then reduced *in situ* to the target primary amine.



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Caption: Workflow for Synthesis via Reductive Amination.

Expertise & Causality: The choice of Raney Nickel (Raney Ni) as the catalyst is critical. It is highly effective for the hydrogenation of the C=N double bond of the imine intermediate under relatively mild conditions, which minimizes side reactions such as dehalogenation. Using an

excess of ammonia is crucial to drive the equilibrium towards imine formation and to reduce the formation of secondary amine byproducts.

Detailed Experimental Protocol: Reductive Amination

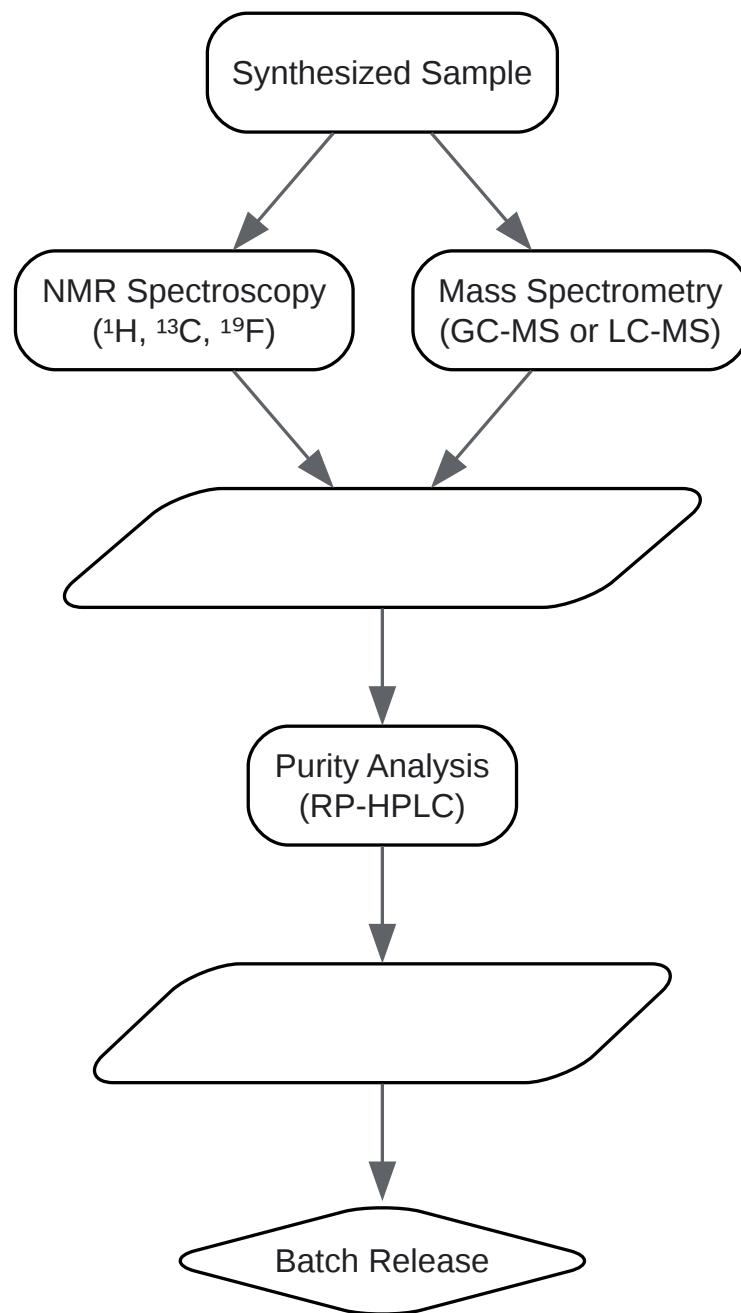
- **Reactor Setup:** A high-pressure hydrogenation vessel is charged with 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), methanol as the solvent, and a catalytic amount of Raney Nickel (5-10% w/w). The vessel should be purged with nitrogen to ensure an inert atmosphere.
- **Ammonia Addition:** Anhydrous ammonia is introduced into the vessel. A molar excess (typically 3-5 eq) is used to maximize the formation of the primary amine.
- **Hydrogenation:** The vessel is pressurized with hydrogen gas (H_2) to a pressure of 50-100 psi and heated to 40-60°C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting aldehyde.
- **Work-up and Isolation:** Upon completion, the reactor is cooled, and the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonia salts.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield **3,5-Difluoro-4-methoxybenzylamine** as a clear oil or low-melting solid.

Analytical Characterization and Quality Control

Ensuring the identity and purity of **3,5-Difluoro-4-methoxybenzylamine** is paramount for its application in research and development. A multi-technique approach is necessary for comprehensive characterization.

Standard Analytical Workflow

A typical quality control workflow involves spectroscopic confirmation of the structure followed by chromatographic assessment of purity.

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Caption: Analytical Workflow for Quality Control.

Trustworthiness through Self-Validation:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Will confirm the presence of the methoxy protons (singlet, ~3.9 ppm), benzylic protons (singlet, ~3.8 ppm), and aromatic protons (doublet of doublets, ~6.7-6.9 ppm). The integration of these signals should correspond to a 3:2:2 ratio.
- ^{19}F NMR: Should show a single resonance, confirming the chemical equivalence of the two fluorine atoms.
- ^{13}C NMR: Will validate the carbon skeleton of the molecule.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[\[4\]](#) Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak $[\text{M}]^+$ at m/z 173.07, consistent with the exact mass.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine purity. A gradient elution with a water/acetonitrile mobile phase system on a C18 column will separate the main compound from any residual starting materials or byproducts. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Supramolecular Chemistry

The unique substitution pattern of **3,5-Difluoro-4-methoxybenzylamine** makes it a privileged scaffold in several areas of chemical research.

- Drug Discovery Intermediate: This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.[\[5\]](#) For instance, fluorinated benzylamines are incorporated into scaffolds designed to target enzymes or receptors where the fluorine atoms can enhance binding affinity through favorable electrostatic interactions or improve metabolic stability. The molecule has been identified as a component in structures investigated for anticancer activity.[\[3\]](#)
- Supramolecular Chemistry: The benzylamine moiety can participate in hydrogen bonding, while the fluorinated aromatic ring can engage in halogen bonding and π - π stacking interactions. These features have been exploited in the design of hemicryptophanes and other host-guest systems for molecular recognition and the development of fluorescent sensors.[\[3\]](#)

Handling, Storage, and Safety

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.^[1] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to air.^[1]
- Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

3,5-Difluoro-4-methoxybenzylamine is more than just a chemical intermediate; it is a versatile tool for the modern chemist. Its synthesis is achievable through several reliable methods, with reductive amination offering a good balance of yield and scalability. Rigorous analytical characterization is essential to ensure its suitability for downstream applications. From enhancing the pharmacokinetic profiles of drug candidates to enabling the construction of complex supramolecular assemblies, the strategic incorporation of this fluorinated building block continues to drive innovation in science.

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